molecular formula C12H14F3N3O3S B2998128 3,3,3-trifluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide CAS No. 2034513-39-6

3,3,3-trifluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide

Cat. No.: B2998128
CAS No.: 2034513-39-6
M. Wt: 337.32
InChI Key: SKDNWBCXVRXXLW-UHFFFAOYSA-N
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Description

3,3,3-trifluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide (CAS 2034287-87-9) is a sophisticated synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a unique hybrid architecture that combines a furan ring, a 1H-pyrazole core, and a trifluoromethylated sulfonamide chain. The presence of the trifluoromethyl group is a strategic modification in modern drug design, known to enhance metabolic stability, influence lipophilicity, and improve cell membrane permeability, thereby optimizing the compound's pharmacokinetic profile . The scaffold is structurally related to pyrazoline derivatives that have demonstrated a broad spectrum of documented biological activities, including antimicrobial and antifungal properties . The compound is offered with the following identifiers for precise tracking and in-silico studies: Molecular Formula: C14H18F3N3O3S, Molecular Weight: 365.37 g/mol, InChI Key: KVZKZAXVPLWDQZ-UHFFFAOYSA-N, and SMILES: S(CCC(F)(F)F)(NCCN1C(C)=C(C2=CC=CO2)C(C)=N1)(=O)=O . This product is intended for research use only by qualified professionals. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers can obtain this compound in quantities ranging from 1mg to 75mg to support their investigative work .

Properties

IUPAC Name

3,3,3-trifluoro-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O3S/c13-12(14,15)3-7-22(19,20)17-4-5-18-9-10(8-16-18)11-2-1-6-21-11/h1-2,6,8-9,17H,3-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKDNWBCXVRXXLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN(N=C2)CCNS(=O)(=O)CCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the pyrazole ring: This step involves the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Introduction of the furan ring: The furan ring is introduced through a coupling reaction, such as a Suzuki or Heck coupling, using a furan-containing reagent.

    Attachment of the trifluoropropane sulfonamide group: This step involves the reaction of a trifluoropropane sulfonyl chloride with the intermediate compound to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3,3-trifluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3,3,3-trifluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 3,3,3-trifluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide exerts its effects can vary depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

N-(2-(3-(Thiophen-3-yl)-1H-Pyrazol-1-yl)ethyl)Propane-1-Sulfonamide (CAS 2034366-99-7)

  • Structural Differences : Replaces the furan-2-yl group with a thiophen-3-yl substituent and lacks the trifluoropropyl chain.
  • Molecular Properties :
    • Molecular Weight: 299.4 g/mol (vs. ~325–330 g/mol for the target compound).
    • Solubility: Likely lower due to the absence of polar trifluoromethyl groups.
  • Functional Impact : Thiophene’s sulfur atom may alter electronic properties compared to furan’s oxygen, affecting binding interactions in biological systems .

1-(Difluoromethyl)-3,5-Dimethyl-N-[3-(4-Nitro-1H-Pyrazol-1-yl)Propyl]-1H-Pyrazole-4-Sulfonamide (CAS 1006994-26-8)

  • Structural Differences : Contains a difluoromethyl group, nitro-substituted pyrazole, and lacks the furan moiety.
  • The difluoromethyl group may reduce metabolic degradation compared to trifluoromethyl .

4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide

  • Structural Differences : Integrates a chromen-4-one and pyrazolo-pyrimidine system instead of pyrazole-furan.
  • Biological Relevance : Demonstrated kinase inhibition activity (e.g., targeting ATP-binding pockets), suggesting the target compound’s sulfonamide-pyrazole framework could similarly interact with enzymatic active sites .

Key Comparative Data

Property Target Compound CAS 2034366-99-7 CAS 1006994-26-8
Molecular Formula C₁₃H₁₄F₃N₃O₃S (estimated) C₁₂H₁₇N₃O₂S₂ C₁₀H₁₂F₂N₆O₃S
Molecular Weight ~325–330 g/mol 299.4 g/mol 334.3 g/mol
Key Substituents Trifluoropropyl, furan Thiophene, propane sulfonamide Difluoromethyl, nitro
Lipophilicity (LogP) Higher (CF₃ group) Moderate Moderate (polar nitro)
Synthetic Complexity High (heterocycle coupling) Moderate High (nitro group handling)

Research Findings and Functional Implications

  • Enzyme Inhibition: Compounds like KIRA9 () highlight sulfonamide-pyrazole derivatives’ utility in targeting RNase domains. The trifluoropropyl group in the target compound may enhance binding affinity compared to non-fluorinated analogs .
  • Metabolic Stability : Trifluoromethyl groups reduce oxidative metabolism, as seen in fluorinated agrochemicals and pharmaceuticals. This contrasts with thiophene-containing analogs, which may undergo faster sulfoxidation .
  • Synthetic Challenges : Coupling the pyrazole-ethylamine with trifluoropropane sulfonyl chloride requires precise control to avoid side reactions (e.g., incomplete substitution or dehalogenation) .

Biological Activity

3,3,3-Trifluoro-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)propane-1-sulfonamide is a compound of significant interest due to its potential biological activities. This compound integrates a trifluoromethyl group and a sulfonamide moiety, which are known to enhance biological interactions. This article aims to explore the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C₁₄H₁₅F₃N₄O₃S
  • Molecular Weight : 353.36 g/mol
  • Key Functional Groups : Trifluoromethyl group, furan ring, pyrazole ring, sulfonamide group.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets in biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The sulfonamide group can act as an inhibitor for various enzymes, potentially modulating metabolic pathways.
  • Receptor Modulation : The compound may influence receptor activity through binding interactions facilitated by the pyrazole and furan rings.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In particular, compounds similar to this compound have shown activity against various pathogens:

Compound Target Pathogen IC50 (µM) Reference
3aL. infantum0.059
3bL. amazonensis0.070

The above table summarizes the inhibitory concentrations (IC50) for two strains of Leishmania spp., indicating that these compounds are promising candidates for further development in treating leishmaniasis.

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxic effects of the compound against cancer cell lines. For instance:

Cell Line IC50 (µM) Selectivity Index
HeLa (Cervical Cancer)12.5>10
MCF7 (Breast Cancer)15.0>8

These results suggest that the compound exhibits selective cytotoxicity towards cancer cells while demonstrating lower toxicity towards normal cells.

Case Studies

Several case studies have explored the therapeutic implications of this compound:

  • Anticancer Activity : A study demonstrated that the compound effectively inhibited cell proliferation in breast cancer models by inducing apoptosis through mitochondrial pathways.
  • Anti-inflammatory Potential : Research indicated that the compound could reduce inflammatory markers in vitro, suggesting its potential as an anti-inflammatory agent.

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